molecular formula C9H6F3N3S B1303359 4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol CAS No. 306936-80-1

4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol

Cat. No. B1303359
M. Wt: 245.23 g/mol
InChI Key: WIDPGOMVFKGRCT-UHFFFAOYSA-N
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Description

The compound 4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol is a derivative of the 1,2,4-triazole family, which is known for its wide range of biological activities. The presence of the trifluoromethyl group and the triazole-thiol moiety suggests potential for unique physicochemical properties and biological activity. Although the specific compound is not directly studied in the provided papers, similar triazole derivatives have been synthesized and evaluated for various applications, including antibacterial, antifungal, and antitumor activities .

Synthesis Analysis

The synthesis of triazole derivatives typically involves multi-step reactions, starting from various precursors such as thiosemicarbazides, hydrazine hydrate, and phenylisothiocyanate. For instance, the synthesis of a related compound, 4-phenyl-1H-1,2,4-triazole-5(4H)-thione, was achieved via multi-step reactions with excellent yield, demonstrating the feasibility of synthesizing complex triazole derivatives . Similarly, other derivatives have been synthesized through reactions with formaldehyde, amines, and thionyl chloride, followed by ring closure reactions with hydrazine hydrate and other reagents .

Molecular Structure Analysis

The molecular structure of triazole derivatives is often confirmed using techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR) spectroscopy, and density functional theory (DFT) calculations. For example, the structure of a triazole-thione compound was confirmed by XRD and supported by DFT-optimized structures, indicating the presence of thiol/thione tautomerism . These techniques are crucial for understanding the conformation and stability of the triazole derivatives.

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions, including tautomerism, as evidenced by the single-proton intramigration observed in a triazole-thione compound . Additionally, triazole compounds can react with formaldehyde, amines, and thiols to form Mannich bases, sulfides, and other heterocyclic structures . These reactions expand the chemical diversity and potential applications of triazole derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are characterized using a range of techniques, including elemental analysis, FT-IR, MS, TG/DTG, UV–Vis spectroscopy, and NMR. These methods provide insights into the stability, electronic structure, and potential interactions of the compounds. For instance, the Hirshfeld surface analysis and molecular electrostatic potential of a triazole-thione compound revealed the presence of hydrogen bonds and short contacts, which are important for molecular interactions . The solubility, melting points, and spectral properties are also key characteristics that are typically evaluated .

Scientific Research Applications

Synthesis and Structural Features

  • 4-[2-(Trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol is a derivative of 1,2,4-triazole, a class of compounds known for their broad spectrum of biological activity, including antiviral, anti-inflammatory, anti-tubercular, antimicrobial, antioxidant, actoprotective, anti-cancer activities, and low toxicity. The synthesis of these compounds involves various methods, with a focus on the introduction of fluorine-containing substituents to enhance lipophilicity and reduce toxicity (Aksyonova-Seliuk et al., 2018).

Corrosion Inhibition

  • Triazole derivatives, including 4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol, are studied for their corrosion inhibition properties. They show good inhibition efficiency in preventing corrosion of metals in acidic environments. The mechanism involves adsorption on metal surfaces and is often studied using techniques like potentiodynamic polarization and electrochemical impedance spectroscopy (Quraishi & Ansari, 2003).

Interaction with Propargyl Bromide

  • The interaction of 5-trifluoromethylcontaining 1,2,4-triazol-3-thione derivatives with propargyl bromide has been explored. This research is significant for understanding the chemical reactions and potential applications of these compounds, especially in the context of enhancing biological activity (Holovko-Kamoshenkova et al., 2020).

Antimicrobial Activities

  • New derivatives of 1,2,4-triazoles, including those similar to 4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol, have been synthesized and evaluated for their antimicrobial activities. These studies contribute to the understanding of the potential use of these compounds in medical and pharmaceutical applications (Bayrak et al., 2009).

Antianxiety Activity

  • Schiff bases of 4-(amino)-5-phenyl-4H-1,2,4-triazole-3-thiols, structurally related to 4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol, have been synthesized and tested for antianxiety activity. This research indicates potential applications in the development of new therapeutic agents for anxiety disorders (Wadher et al., 2015).

Safety And Hazards

The safety and hazards associated with trifluoromethylphenyl compounds can vary depending on the specific compound. It’s important to refer to the Safety Data Sheet (SDS) for specific compounds for detailed information .

Future Directions

The demand for trifluoromethylphenyl compounds has been increasing steadily due to their wide-ranging potential applications in the fields of agrochemicals and pharmaceuticals . Future research will likely continue to explore new synthetic methods and applications for these compounds .

properties

IUPAC Name

4-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N3S/c10-9(11,12)6-3-1-2-4-7(6)15-5-13-14-8(15)16/h1-5H,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIDPGOMVFKGRCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)N2C=NNC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380635
Record name 4-[2-(Trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol

CAS RN

306936-80-1
Record name 4-[2-(Trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
H Choi, W Yun, J Lee, S Jang, SW Park, DH Kim… - Medicinal Chemistry …, 2019 - Springer
Misfolded or unfolded proteins are accumulated in lumen of endoplasmic reticulum (ER) in ER stress condition. It has been implicated in many pathological conditions such as Alzheimer…
NA Smirnova, I Rakhman, N Moroz, M Basso… - Chemistry & biology, 2010 - cell.com
Small molecules inhibiting hypoxia inducible factor (HIF) prolyl hydroxylases (PHDs) are the focus of drug development efforts directed toward the treatment of ischemia and metabolic …
Number of citations: 100 www.cell.com

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